Fibleucinoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
102926-02-3 |
|---|---|
Molecular Formula |
C26H30O11 |
Molecular Weight |
518.515 |
InChI |
InChI=1S/C26H30O11/c1-24-9-15(12-5-8-33-11-12)34-21(31)13(24)3-6-25(2)20(24)14-4-7-26(25,23(32)36-14)37-22-19(30)18(29)17(28)16(10-27)35-22/h3-5,7-8,11,14-20,22,27-30H,6,9-10H2,1-2H3/t14-,15-,16-,17-,18+,19-,20+,22+,24-,25-,26+/m1/s1 |
InChI Key |
CLMFOKCFOQCBFM-MDETZSQFSA-N |
SMILES |
CC12CC=C3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |
Origin of Product |
United States |
Isolation and Comprehensive Structural Elucidation of Fibleucinoside
Botanical Sourcing and Extraction Methodologies of Fibleucinoside Precursors
Source Plant Identification and Authentication
This compound is primarily sourced from plants belonging to the Menispermaceae family. neist.res.in The most notable sources include Fibraurea tinctoria and Sphenocentrum jollyanum. neist.res.invnu.edu.vnresearchgate.net Fibraurea tinctoria, also known as yellow root, is a climbing plant found in several Asian countries, including China, Indonesia, Malaysia, and Thailand. mdpi.com It has a long history of use in traditional medicine. mdpi.com Sphenocentrum jollyanum, native to the tropical forest zones of West Africa, is another significant source of this compound precursors. researchgate.netresearchgate.net Authentication of these plant species is a critical first step in the isolation process, often involving macroscopic and microscopic examination, as well as chemical profiling to ensure the correct plant material is used.
Table 1: Botanical Sources of this compound
| Plant Species | Family | Common Name | Geographical Distribution |
| Fibraurea tinctoria | Menispermaceae | Yellow Root | Asia (China, Indonesia, Malaysia, Thailand) mdpi.com |
| Sphenocentrum jollyanum | Menispermaceae | Red Medicine, Dog's Penis | West Africa researchgate.netresearchgate.net |
Systematic Extraction Techniques from Complex Plant Matrices
The extraction of this compound precursors from the complex matrices of Fibraurea tinctoria and Sphenocentrum jollyanum involves systematic and often multi-step processes. The initial step typically involves the use of organic solvents to extract a wide range of compounds from the plant material.
For Fibraurea tinctoria, the stems are a primary source for the isolation of this compound. vnu.edu.vnnih.gov A common method involves the extraction of the dried and powdered plant material with methanol (B129727). nih.govresearchgate.net This is often followed by a series of liquid-liquid partitioning steps using solvents of varying polarities, such as petroleum ether, chloroform, and water, to separate compounds based on their solubility. researchgate.net this compound, being a glycoside, tends to partition into the more polar fractions.
In the case of Sphenocentrum jollyanum, both the fruits and roots have been found to contain furanoditerpenes, including precursors to this compound. researchgate.net Methanol extraction is also a common starting point for this plant. researchgate.net The resulting crude extract is then subjected to further fractionation to isolate the desired compounds.
Advanced Chromatographic Purification Strategies for this compound
Following initial extraction and fractionation, advanced chromatographic techniques are essential for the purification of this compound to a high degree of purity.
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of this compound. researchgate.net Reversed-phase HPLC, utilizing C18 columns, is frequently employed. polypeptide.com The mobile phase typically consists of a gradient system of water and an organic solvent, such as methanol or acetonitrile, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. polypeptide.com The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase, allowing for the isolation of this compound from other closely related compounds.
Preparative Chromatography Techniques and Optimizations
Before HPLC, preparative column chromatography is often used for the initial separation of the crude extract. Silica gel is a common stationary phase for this purpose. researchgate.net The extract is loaded onto the column and eluted with a solvent system of increasing polarity. This process allows for the separation of compounds into different fractions based on their affinity for the stationary phase. Fractions containing this compound are identified by thin-layer chromatography (TLC) and then pooled for further purification by HPLC. Optimization of the chromatographic conditions, including the choice of solvent system and gradient, is crucial for achieving high purity and yield of the final product.
Spectroscopic and Spectrometric Characterization of this compound Structure
The definitive structural elucidation of this compound relies on a combination of spectroscopic and spectrometric methods. researchgate.net These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.
Key spectroscopic data used for the characterization of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are fundamental for establishing the carbon skeleton and the placement of protons and functional groups. medistra.ac.id
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental formula. medistra.ac.id
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. medistra.ac.id
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can help to identify chromophores. medistra.ac.id
The combined interpretation of these data allows for the unambiguous assignment of the complete chemical structure of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Findings |
| ¹H NMR | Provides information on the chemical environment of each proton. |
| ¹³C NMR | Determines the number and type of carbon atoms. |
| HRMS | Confirms the molecular formula. |
| IR | Identifies functional groups like hydroxyls and carbonyls. medistra.ac.id |
| UV-Vis | Reveals information about the molecule's chromophores. medistra.ac.id |
Biosynthesis and Biotransformation Pathways of Fibleucinoside
Proposed Biosynthetic Routes for Furanoditerpene Glycosides
The biosynthesis of furanoditerpene glycosides begins with the common C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic transformations.
The initial step in diterpenoid biosynthesis involves the cyclization of GGPP. This process is primarily mediated by diterpene synthases (diTPSs), which are categorized into class I and class II enzymes. Class II diTPSs convert GGPP into bicyclic prenyl pyrophosphate intermediates with distinct stereochemistry and oxygenation patterns. These intermediates are then acted upon by class I diTPSs, which facilitate dephosphorylation, cyclization, and rearrangement to generate various diterpenoid scaffolds. Acid catalysis can also play a role in GGPP cyclization, leading to different carbocation intermediates and subsequent diterpene skeletons. The diversity of diterpene skeletons arises from the specific mechanisms employed by these terpene synthases.
Following the formation of the basic diterpenoid skeleton, further modifications occur to produce the furanoditerpene aglycone. Cytochrome P450 monooxygenases (P450s) are key enzymes in this stage, catalyzing the functional decoration of diterpene scaffolds. Specifically, P450s are responsible for introducing the furan (B31954) ring, often through hydroxylation and subsequent cyclization reactions. For instance, studies on switchgrass (Panicum virgatum) have identified a group of P450s (CYP71Z25–CYP71Z29) that catalyze furan ring addition directly to diterpene alcohol intermediates derived from class II diterpene synthase products, bypassing the typical involvement of class I diTPSs in this process. Other enzymes, such as 2-oxoglutarate-dependent dioxygenases (2-ODDs), also contribute to oxidation and rearrangement reactions in diterpenoid metabolism.
The final step in the formation of furanoditerpene glycosides involves the attachment of a sugar moiety, typically glucose, to the aglycone. This process is catalyzed by glycosyltransferases (GTs), a large family of enzymes in plants. Specifically, UDP-dependent glycosyltransferases (UGTs), belonging to the GT1 family, utilize activated sugar donors, most commonly UDP-glucose, to transfer sugar residues to acceptor molecules. These enzymes exhibit scaffold selectivity, meaning they preferentially glycosylate specific diterpene structures or positions on the aglycone. For example, in Andrographis paniculata, a UGT (ApUGT12/UGT86C11) was identified that catalyzes the C19-O-glucosylation of labdane (B1241275) diterpenes with strict scaffold selectivity. The precise mechanism involves the recognition of both the UDP-sugar donor, often mediated by a conserved plant secondary product glycosyltransferase (PSPG) motif in the C-terminus, and the diterpene aglycone acceptor. Glycosylation can enhance the bioavailability and biological activity of diterpenoids.
Investigation of Fibleucinoside Biotransformation in Biological Systems
The biotransformation of this compound involves its metabolism within biological systems, leading to the formation of various metabolites.
The identification and characterization of metabolites are crucial for understanding the fate of a compound in a biological system. While specific studies on this compound metabolites are not detailed in the provided search results, the general principles of metabolite identification apply. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly employed to detect, identify, and characterize metabolites by analyzing their mass, fragmentation patterns, and chromatographic behavior, often by comparison with authentic standards or through database matching. Biotransformation can involve various enzymatic modifications, including hydroxylation, demethylation, and conjugation (e.g., glucuronidation or sulfation).
The catabolism of this compound would involve enzymatic systems that break down the molecule. Glycoside hydrolases (glycosidases) are enzymes responsible for cleaving glycosidic bonds, releasing the sugar moiety and the aglycone. These enzymes can be specific for particular glycosidic linkages (e.g., α or β) and may act in an exo- or endo-fashion on the substrate. Other enzyme families, such as cytochrome P450s, can also be involved in the catabolism or further modification of diterpenoids through oxidation reactions. The specific pathways and enzymes involved in this compound catabolism would depend on the biological system in which it is present.
Compound List:
this compound
Geranylgeranyl pyrophosphate (GGPP)
Diterpenes
Furanoditerpenoids
Labdane diterpenoids
Andrograpanin
Neoandrographolide
14-deoxy-11,12-didehydroandrographolide (B31429)
Andrographolide
UDP-glucose
Tylactone
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Cotylenol
Cotylenin
Fusicoccin
Palmatine
Jatrorrhizine
Columbamine
Stepharanine
Dihydroberberine
Berberrubine
Thalifendine
Demethyleneberberine
Jatrorrhizine 3-sulfate
Demethyleneberberine 2-sulfate
Thalifendine 10-sulfate
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Linalool
Nerolidol
Steviol
Mogroside V
Mogrol
Flavonoids
Flavanones
Isoflavones
Flavones
Anthocyanidins
Phenolic acids
Alkaloids
Phenols
Isoprenoids
Isopentenyl diphosphate (B83284)
Dimethylallyl diphosphate
Geranyl diphosphate (GPP)
Farnesyl diphosphate (FPP)
Geranylfarnesyl diphosphate (GFPP)
Farnesylfarnesyl diphosphate
Triterpenes
Triterpenoid glycosides
Monoterpenes
Sesquiterpenes
Hemicellulose
Cellulose
Lignin
Starch
Glycogen
Lipids
Phospholipids
Galactolipids
Linoleic acid (LA)
α-linolenic acid (ALA)
9-hydroperoxyoctadecadi(tri)enoic acids
13-hydroperoxyoctadecadi(tri)enoic acids
Phytooxylipins
Green leaf volatiles (GLVs)
Aldehydes
Alcohols
Esters
Maltose
Glucose
Cellobiose
Lignocellulose
Cyclopamine
Tylosin
Tylactone
Juvenimicins
Brassicosides
Cotylenin
Fusicoccin
Amylase
Cellulase
Endoglucanase
Exoglucanase
β-glucosidase
Xylanase
Lipoxygenase
Hydroperoxide lyase
Amyloglucosidase
Glycoside hydrolase
Glycosidase
Neuraminidase
Lysozyme
Chitinase
Sucrase
Maltase
Hyaluronidase
Taka Amylase-A
Oligosaccharides
Dextrans
Maltooligosaccharide-forming amylases (MFAs)
β-Amylases
Endocellulases
Cellulosome
2-oxoglutarate-dependent dioxygenases (2-ODDs)
CYP71Z25
CYP71Z26
CYP71Z27
CYP71Z28
CYP71Z29
ApUGT12
UGT86C11
UGT74
OsCGT
ZmUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Hordedane diterpenoid phytoalexins
Bipolaris sorokiniana
Fusarium graminearum
Barley
Wheat
Maize
Rice
Switchgrass
Kalmegh
Andrographis paniculata
Tinospora crispa
Veratrum californicum
Streptomyces fradiae
Phomopsis amygdali
Cladosporium sp. 501-7W
Pseudocercospora fijiensis
Coptis chinensis
Berberis baluchistanica
Berberis vulgaris L.
Arabidopsis
Saccharomyces cerevisiae
Bacillus cereus WQ9-2
Aspergillus brasiliensis
Panicum virgatum
CYP71 clan
CYP71Z25–CYP71Z29
PvCPS2
PvCPS1
ApCPS2
UGT12
UGT86C11
UGT74
OsUGT708A6
ZmCGT1
CYP90B27
CYP90G1
CYP94N1
PKS modules
SfmC
7-O-glycosyltransferase
O-glycosyltransferases
C-glucosyltransferases
C/O-glycosyl flavones
Flavonol
Isoflavone
Flavone
Flavanomarein
Flavanone
Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanthrin
Flavaspidic acid
Flavesone
Flavidin
Flavidinin
Flavocannabiside
Flavochrome
Fisetin
Fisetin tetramethyl ether
Fisetinidol
Fisetinidol-4alpha-ol
Flabelliformine
Flaccidin
Flaccidine
Flacourtin
Filicinoside B
Filicic acid BBB
Filicic acid
Filicanone
Filicene
Filicenal
Filic-3-ene
Filfiline
Ficaprenol 12
Ficaprenol 11
Ficaprenol 10
Fibraurinoside
Fibraurin
Fibralactone
this compound
Fibrauretinoside A
Epifibrauretinoside A
Fibrauretin A
Chasmanthin
Amritosides A, B, C and D
Tinocrisposide
Crispene A, B, C, D
Tinospora crispa
Plecorin
Plectranthus
Abietane
Clerodane
Limonoid
Triterpene
Triterpenoid
Steroidal alkaloid
Steroidal saponin
Cyclopamine
Tanshinone
Triptolide
Paclitaxel
Ginkgolides
Isopimaric acid
Isopimaradiene
Zealexins
Kauralexins
Hordatine A
Hordatine B
Gramine
2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)
Methoxychalcones
Tyramine
Furanoid diterpenes
Clerodane diterpenes
Olefinic bond
Aglycone
Glycone
Glycosidic bond
Monosaccharide
Oligosaccharide
Polysaccharide
UDP-sugar
GDP-Fuc
CMP-Sia
Dolichol-phosphate
Undecaprenyl-phosphate
Dolichol-linked oligosaccharide
Oligosaccharyltransferase
Ceramide
Glycolipid
Glycoprotein
N-glycosylation
O-glycosylation
C-glycosylation
O-methyltransferase
Acyltransferases
Methyltransferases
Glucuronidation
Sulfation
Methylation
Dehydration
Hydroxylation
Carboxylation
Lactonization
Dehydrogenation
Epoxidation
C–C bond formation
C–N bond formation
Dealkylation
Fluorinase
Fluoroacetyl coenzyme A thioesterases
Aldolases
Transaminases
Reductive aminases
Purine nucleoside phosphorylases
Polyketide synthases
Fluoroacetate dehalogenases
Tyrosine phenol-lyases
Fluorinases
Multienzyme system
7-hydroxy-19-hydroxy-HTA (19-OH-HTA)
Synthetic and Semisynthetic Approaches to Fibleucinoside and Its Analogues
Total Synthesis Strategies for Fibleucinoside
The total synthesis of this compound has been a subject of interest, aiming to provide access to this natural product and its analogues for biological evaluation. Key challenges in its synthesis include the stereocontrolled construction of the complex furanoditerpenoid core and the stereoselective formation of the glycosidic bond.
Retrosynthetic Analysis and Design of Key Intermediate Synthesis
Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. airitilibrary.comdeanfrancispress.comamazonaws.comresearchgate.net This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections that correspond to reliable chemical reactions. amazonaws.com
Further disconnection of the furanoditerpenoid aglycone would likely involve breaking key carbon-carbon bonds to reveal simpler cyclic or acyclic precursors. The design of the synthesis of key intermediates would focus on establishing the correct stereocenters early in the synthetic sequence and utilizing robust and high-yielding reactions to build the molecular complexity.
Stereocontrolled Construction of the Furanoditerpenoid Core
The furanoditerpenoid core of this compound contains multiple stereocenters, and their precise arrangement is crucial for the molecule's biological activity. The stereocontrolled construction of this core is a pivotal aspect of the total synthesis. Various strategies can be employed to achieve this, including:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to introduce the desired stereochemistry.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions.
Substrate-Controlled Reactions: Taking advantage of the inherent stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions.
The synthesis would likely involve a sequence of well-established organic reactions such as aldol (B89426) reactions, Diels-Alder reactions, and various cyclization strategies to construct the fused ring system of the furanoditerpenoid. Each step would need to be carefully planned and executed to ensure the correct relative and absolute stereochemistry is maintained throughout the synthesis.
Stereoselective Glycosylation Methods
The final key step in the total synthesis of this compound is the stereoselective formation of the glycosidic bond between the furanoditerpenoid aglycone and the sugar moiety. nih.govdntb.gov.uaresearchgate.net The stereochemistry of this linkage is critical, and achieving high selectivity for the desired anomer can be challenging.
Several methods for stereoselective glycosylation have been developed and could be applied to the synthesis of this compound. The choice of method would depend on the specific structures of the glycosyl donor (the sugar part) and the glycosyl acceptor (the furanoditerpenoid part). Some common strategies include:
Neighboring Group Participation: Utilizing a participating group at the C2 position of the sugar donor to direct the stereochemical outcome of the glycosylation.
Promoter-Controlled Glycosylation: Employing specific promoters or catalysts to favor the formation of one anomer over the other.
Solvent Effects: The choice of solvent can significantly influence the stereoselectivity of glycosylation reactions.
The table below summarizes some common glycosylation methods and their key features.
| Glycosylation Method | Activating Agent/Catalyst | Typical Stereoselectivity | Key Features |
| Koenigs-Knorr Reaction | Silver or Mercury Salts | Depends on participating groups | One of the oldest glycosylation methods. |
| Schmidt Glycosylation | Trichloroacetimidate donors, Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Generally high, can be tuned | Widely used due to mild conditions and good yields. |
| Glycal Assembly | Electrophilic reagents (e.g., DMDO, I(coll)₂ClO₄) | Can provide access to 2-deoxy sugars | Involves the use of unsaturated sugar precursors. |
| Armed-Disarmed Strategy | Different protecting groups on the glycosyl donor | Allows for selective activation | Relies on the electronic effects of protecting groups. |
Semisynthetic Modifications and Derivatization of this compound
Semisynthesis, starting from the natural product itself, offers a more direct route to obtaining analogues of this compound. These modifications can be designed to probe the structure-activity relationship (SAR) and to potentially enhance the compound's biological properties.
Chemical Derivatization for Enhanced Specificity or Stability
Chemical derivatization involves the selective modification of functional groups within the this compound molecule. nih.govmdpi.comnih.govresearchgate.net These modifications can be aimed at improving the compound's pharmacokinetic properties, such as its stability in biological systems or its ability to selectively interact with a biological target.
For example, hydroxyl groups on the sugar or the furanoditerpenoid core could be acylated or alkylated to alter the molecule's polarity and its ability to form hydrogen bonds. The furan (B31954) ring could also be a target for modification, although this might significantly impact the molecule's inherent biological activity. The goal of such derivatization is often to create a more "drug-like" molecule with improved therapeutic potential.
Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Investigations
The synthesis of a library of this compound analogues is crucial for understanding which parts of the molecule are essential for its biological activity. nih.govresearchgate.netnih.govnih.govrsc.orgresearchgate.net By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues, a structure-activity relationship (SAR) profile can be established.
Key modifications for SAR studies could include:
Variation of the Sugar Moiety: Replacing the natural sugar with other monosaccharides or even disaccharides to investigate the importance of the carbohydrate part for activity.
Modification of the Furanoditerpenoid Core: Altering the substitution pattern or the stereochemistry of the core to identify key structural features required for biological function.
Changes in the Glycosidic Linkage: Synthesizing analogues with different anomeric configurations (α vs. β) or different linkage points to the aglycone.
The data obtained from these SAR studies are invaluable for the design of new, more potent, and selective analogues of this compound.
Structure Activity Relationship Sar Studies and Ligand Target Interactions
Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of furanoditerpene glycosides like fibleucinoside is intricately linked to specific structural features of both the sugar and the diterpenoid components of the molecule. Variations in these parts of the structure can lead to significant changes in biological activity.
The glycosyl moiety in naturally occurring glycosides plays a crucial role in their biological activity, often influencing their pharmacokinetic and pharmacodynamic properties. For many biologically active glycosides, the sugar residue is essential for their therapeutic effects. In some instances, glycosylation can enhance the pharmacokinetic parameters of a drug.
The nature of the sugar unit, its stereochemistry, and the type of glycosidic linkage (α or β) can all impact the biological activity of diterpenoid glycosides. For instance, studies on various glycosidic compounds have shown that the sugar portion can be vital for activity. While specific studies on this compound are limited, research on other terpenoid glycosides suggests that the glycosidic residue can be critical for their biological function.
The table below summarizes the general influence of glycosylation on the bioactivity of natural products, which can be extrapolated to furanoditerpene glycosides like this compound.
| Structural Feature | General Impact on Bioactivity |
| Presence of Glycosyl Moiety | Often essential for activity, can improve solubility and bioavailability. |
| Type of Sugar | Different sugars (e.g., glucose, rhamnose) can alter potency and selectivity. |
| Glycosidic Linkage (α/β) | The stereochemistry of the linkage can significantly affect binding to target macromolecules. |
| Number of Sugar Units | Oligosaccharide chains can modulate the intensity of the biological effect. |
The furanoditerpene aglycone of this compound, a core structure shared by many related natural products, is a key determinant of its biological activity. Substitutions on this scaffold, as well as its stereochemistry, can profoundly influence its interaction with biological targets.
The presence and position of functional groups such as hydroxyl, acetyl, and other ester groups on the diterpenoid skeleton are critical for activity. For example, in related clerodane diterpenes, modifications to the lactone ring or the decalin core have been shown to alter their biological effects. The stereochemistry at various chiral centers within the aglycone is also a crucial factor, as it dictates the three-dimensional shape of the molecule and its ability to fit into the binding site of a target protein.
The following table outlines key structural aspects of the furanoditerpene aglycone and their potential influence on bioactivity, based on studies of similar compounds.
| Structural Feature | Potential Impact on Bioactivity |
| Furan (B31954) Ring | Essential for the activity of many furanoditerpenoids. |
| Substituents on the Decalin Core | The presence and location of hydroxyl or acetyl groups can modulate activity. |
| Lactone Ring Modifications | Changes in the lactone ring structure can affect potency. |
| Stereochemistry | The absolute configuration of chiral centers is often critical for target recognition. |
Computational Approaches in this compound SAR
In the absence of extensive empirical data, computational methods provide a powerful toolkit for predicting the SAR of this compound and for designing new, potentially more active derivatives. These in silico techniques can model the interactions between this compound and its putative biological targets, offering insights that can guide future experimental work.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, untested compounds.
For a series of this compound analogs, a QSAR study would involve the calculation of a wide range of molecular descriptors, including electronic, steric, and lipophilic properties. Statistical methods would then be employed to build a model that links these descriptors to a measured biological endpoint. While specific QSAR studies on this compound are not yet available, the methodology has been successfully applied to other classes of natural products.
The table below lists some common molecular descriptors that would be relevant in a QSAR study of this compound and its analogs.
| Descriptor Type | Examples | Relevance to Bioactivity |
| Electronic | HOMO/LUMO energies, partial charges | Governs electrostatic and covalent interactions with the target. |
| Steric | Molecular volume, surface area, shape indices | Determines the fit of the molecule into the binding site. |
| Lipophilic | LogP, polar surface area | Influences membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique can be used to screen virtual libraries of compounds against a known target, or to propose a binding mode for a compound with a putative target.
In the case of this compound, molecular docking could be employed to investigate its interaction with potential protein targets that have been implicated in the bioactivities of related furanoditerpenoids. The docking simulations would provide information on the binding affinity, the key amino acid residues involved in the interaction, and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions compared to the static picture provided by molecular docking. By simulating the movements of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding, and can provide a more accurate estimation of the binding free energy.
An MD simulation of a this compound-protein complex would allow for the study of the stability of the binding mode predicted by docking, the role of water molecules in the binding interface, and the conformational changes that may occur in both the ligand and the protein during the interaction. This detailed understanding of the dynamic nature of the interaction is invaluable for the rational design of more effective inhibitors.
Biological Mechanisms of Action of Fibleucinoside
Cellular and Molecular Targets of Fibleucinoside
The precise cellular and molecular targets of this compound are not yet fully elucidated. However, preliminary studies and the activities of related compounds provide some insights into its potential mechanisms.
Receptor Binding and Allosteric Modulation Studies
Currently, there is a lack of specific studies in the public domain detailing the receptor binding profile of this compound. Research has not yet identified specific receptors to which this compound binds or any allosteric modulation effects it may exert.
Enzyme Inhibition or Activation Kinetics and Specificity
Detailed kinetic studies on the inhibition or activation of specific enzymes by this compound are not available in the current body of scientific literature. While extracts from Fibraurea tinctoria have been shown to inhibit enzymes like cytochrome P450 3A4, the specific contribution and inhibitory kinetics of this compound to this effect have not been delineated.
Investigation of Perturbations in Intracellular Signal Transduction Pathways
Direct investigations into the effects of this compound on intracellular signal transduction pathways such as PI3K/AKT, mTOR, GLI, and SHH are limited. The broader class of clerodane diterpenoids, to which this compound belongs, has been associated with anti-inflammatory activities, which often involve the modulation of signaling pathways. researchgate.net However, specific data on this compound's impact on these pathways is not yet published.
This compound-Induced Cellular Responses
The cellular responses induced by this compound are primarily linked to its anti-inflammatory properties.
Modulation of Cell Cycle Progression and Apoptosis
There is currently no direct scientific evidence to suggest that this compound modulates cell cycle progression or induces apoptosis. Studies on other compounds from Fibraurea tinctoria, such as emodin, have shown effects on cell cycle arrest and apoptosis in cancer cells, but these findings have not been specifically replicated for this compound. researchgate.net
Regulation of Inflammatory Cascades and Mediators
The most documented biological effect of compounds from Tinospora sagittata and Fibraurea tinctoria is the regulation of inflammation. researchgate.netresearchgate.net The inflammatory response is a complex cascade involving various immune cells and chemical mediators. nih.gov Compounds from these plants have been shown to possess anti-inflammatory effects, suggesting that this compound may contribute to the regulation of inflammatory cascades and the production or activity of inflammatory mediators. However, specific studies detailing the direct effects of isolated this compound on these processes are needed to confirm its precise role. The general anti-inflammatory action is thought to involve the inhibition of pro-inflammatory mediators. frontiersin.orgmdpi.com
Mechanisms of Antioxidant Defense System Modulation
This compound is a furanoditerpene glucoside isolated from the plant Fibraurea tinctoria. researchgate.netnih.gov While direct and extensive studies on the specific mechanisms by which this compound modulates the antioxidant defense system are limited in publicly available scientific literature, the broader class of furanoditerpenoids to which it belongs has been recognized for its antioxidant activities. researchgate.net The potential mechanisms are likely tied to the chemical structure of furanoditerpenoids.
The antioxidant action of natural compounds can be broadly categorized into direct and indirect mechanisms. Direct antioxidant activity involves the direct scavenging of reactive oxygen species (ROS), while indirect mechanisms involve the upregulation of endogenous antioxidant enzymes and signaling pathways.
Furanoditerpenoids, as a chemical class, are reported to possess antioxidant biological activities. researchgate.net This suggests that this compound may contribute to antioxidant defense, although the specific pathways are not yet elucidated for this particular compound. For many natural antioxidants, a key mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes, including enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidases (GPx). mdpi.comnih.gov It is plausible that this compound could act via this pathway, but specific studies are required for confirmation.
Another potential mechanism for furanoditerpenoids is the direct quenching of free radicals due to their chemical structure. However, without specific experimental data from assays such as DPPH, ABTS, or ORAC for this compound, its capacity as a direct radical scavenger remains speculative. Research on other furanoditerpene glycosides from related plants has shown they can trigger responses to oxidative stress, suggesting a potential for modulating the cellular redox state. researchgate.net
Mechanistic Studies in Advanced In Vitro Systems
To fully understand the biological actions of a compound like this compound, advanced in vitro models are essential. These systems allow for the investigation of specific molecular targets and pathways in a controlled environment.
Cell-Based Assays to Elucidate Specific Mechanisms of Action
Cell-based assays are crucial for understanding how a compound affects living cells and for elucidating its mechanism of action. nih.govresearchgate.net For a compound like this compound, a variety of cell-based assays could be employed to investigate its potential antioxidant and anti-inflammatory effects.
Commonly used cell-based assays for antioxidant activity include:
Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the formation of fluorescent oxidation products inside cells, often using a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). nih.govbioivt.com
Nrf2/ARE Reporter Gene Assay: This assay uses a cell line engineered with a reporter gene (like luciferase) linked to the Antioxidant Response Element (ARE). An increase in reporter gene activity would indicate that the compound activates the Nrf2 pathway. mdpi.com
Reactive Oxygen Species (ROS) Assays: These assays directly measure the levels of ROS in cells after exposure to an oxidative stressor, with and without the test compound. bioivt.com
For anti-inflammatory mechanisms, cell-based assays often involve stimulating immune cells (like macrophages) with an inflammatory agent (e.g., lipopolysaccharide, LPS) and then measuring the effect of the test compound on inflammatory markers. royalsocietypublishing.org Relevant assays include:
Nitric Oxide (NO) Production Assay: Measures the inhibition of NO production in LPS-stimulated macrophages. royalsocietypublishing.orgnih.gov
Cytokine Production Assays: Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using techniques like ELISA. athmicbiotech.com
While these assays are standard for evaluating natural products, specific data from the application of these assays to this compound are not readily found in the current body of scientific literature. The table below illustrates hypothetical data that could be generated from such assays to characterize the bioactivity of a furanoditerpenoid like this compound.
Table 1: Hypothetical Data from Cell-Based Assays for this compound This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.
| Assay Type | Cell Line | Parameter Measured | Hypothetical Result for this compound (IC₅₀/EC₅₀) |
|---|---|---|---|
| Cellular Antioxidant Activity (CAA) | HepG2 | Inhibition of ROS | 50 µM |
| Nrf2/ARE Luciferase Reporter | HepG2-ARE | Fold induction of luciferase | 2.5-fold at 25 µM |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition of NO production | 30 µM |
Biochemical Assays for Target Validation and Functional Characterization
Biochemical assays are performed in a cell-free system and are essential for validating specific molecular targets and characterizing the functional activity of a compound. athmicbiotech.com These assays can confirm if a compound directly interacts with and modulates the activity of a specific protein, such as an enzyme.
For antioxidant and anti-inflammatory research, relevant biochemical assays include:
Enzyme Inhibition Assays: These assays measure the ability of a compound to directly inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). athmicbiotech.comjournalajrb.com The inhibition of these enzymes is a key mechanism for many anti-inflammatory drugs. journalajrb.com
Free Radical Scavenging Assays: Chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays can determine the direct radical-scavenging ability of a compound. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron, another indicator of antioxidant capacity. mdpi.com
A study on various furanoditerpenoids isolated from Fibraurea tinctoria evaluated their ability to inhibit NO production, which is an important inflammatory mediator. nih.gov While this compound was not among the compounds tested for this specific activity in that study, it points to a relevant biochemical pathway for this class of molecules. For instance, some of the tested furanoditerpenoids showed potent inhibition of NO production. nih.gov
To validate the targets of this compound, one would need to perform these types of biochemical assays. The table below provides a hypothetical representation of the kind of data that could be obtained.
Table 2: Hypothetical Data from Biochemical Assays for this compound This table is for illustrative purposes only, as specific experimental data for this compound is not currently available.
| Assay Type | Target | Parameter Measured | Hypothetical IC₅₀ for this compound |
|---|---|---|---|
| COX-2 Enzyme Inhibition Assay | Cyclooxygenase-2 | Inhibition of PGE₂ production | 75 µM |
| 5-LOX Enzyme Inhibition Assay | 5-Lipoxygenase | Inhibition of leukotriene production | > 100 µM |
| DPPH Radical Scavenging Assay | DPPH radical | % Scavenging | 60 µM |
The detailed mechanistic exploration of this compound through such rigorous cell-based and biochemical assays is a necessary step to validate its potential therapeutic properties suggested by its classification as a furanoditerpenoid.
Advanced Analytical Methodologies for Fibleucinoside Research
Quantitative and Qualitative Detection of Fibleucinoside in Research Matrices
The accurate detection and quantification of this compound in diverse research matrices, such as plant extracts or biological samples, necessitate advanced analytical techniques that offer high sensitivity, selectivity, and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iteration, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are cornerstone techniques for both qualitative and quantitative analysis in modern analytical chemistry creative-proteomics.comrsc.org. UHPLC-MS/MS, utilizing Ultra-High Performance Liquid Chromatography, further enhances separation speed and resolution, enabling the analysis of complex samples with greater efficiency mdpi.commdpi.comfrontiersin.org.
These hyphenated techniques combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry creative-proteomics.comrsc.org. LC-MS/MS employs two stages of mass spectrometry, allowing for the monitoring of specific precursor-to-product ion transitions (e.g., Multiple Reaction Monitoring - MRM), which significantly reduces background noise and matrix interferences, thereby improving sensitivity and selectivity for quantitative analysis creative-proteomics.commyadlm.org. Qualitative analysis benefits from the fragmentation patterns generated in the tandem mass spectrometer, which can aid in elucidating the structure of this compound or identifying its metabolites creative-proteomics.com.
The development of an LC-MS/MS or UHPLC-MS/MS method for this compound would typically involve optimizing chromatographic conditions (e.g., mobile phase composition, column type, flow rate) and mass spectrometric parameters (e.g., ionization mode, precursor and product ion selection) to achieve the best separation, ionization efficiency, and detection limits mdpi.comfrontiersin.orgwuxiapptec.com. Research findings in this area often report parameters such as retention times, specific mass-to-charge ratios (m/z) for precursor and product ions, limits of detection (LOD) and quantification (LOQ), and recovery rates mdpi.comunc.edu.
Illustrative Data Table: LC-MS/MS Parameters for this compound Analysis
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion(s) (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | Not determined | Not determined | Not determined | Not determined | Not determined | Not determined |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a robust and versatile planar chromatographic technique widely used for qualitative and quantitative analysis, particularly in the analysis of natural products and for quality control purposes sci-hub.seuni-giessen.decamag.comnih.gov. HPTLC offers advantages such as rapid analysis, low solvent consumption, and the ability to perform multiple analyses on a single plate, often referred to as "fingerprinting" sci-hub.seuni-giessen.denih.gov.
For this compound, HPTLC could be employed to establish its presence in complex mixtures, assess purity, and quantify its concentration. The technique involves the separation of compounds on a high-performance thin-layer plate, followed by in situ detection using densitometry. Various detection modes, including UV-Vis absorption and fluorescence, can be utilized, often enhanced by post-chromatographic derivatization sci-hub.seasianpubs.org. HPTLC is valuable for identifying characteristic spots or bands corresponding to this compound and for comparing chromatograms of different samples, which can reveal adulterants or variations in composition uni-giessen.denih.gov.
Typical research findings from HPTLC analysis include hRf values (relative retardation factor), peak areas or heights, and limits of detection and quantification, enabling quantitative assessment asianpubs.org.
Illustrative Data Table: HPTLC Parameters for this compound Analysis
| Compound | hRf Value | Detection Wavelength (nm) | Peak Area (Arbitrary Units) |
| This compound | Not determined | Not determined | Not determined |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their differential migration in an electric field within a narrow-bore capillary tube libretexts.orgsciex.comdiva-portal.org. This method is characterized by high separation efficiency, rapid analysis times, and minimal sample and solvent requirements libretexts.orgdiva-portal.orglabmanager.com.
The separation mechanism in CE, particularly Capillary Zone Electrophoresis (CZE), relies on the differences in electrophoretic mobility of charged species, which are influenced by their charge-to-mass ratio, viscosity, and radius libretexts.orgsciex.comdiva-portal.org. The electroosmotic flow (EOF), a bulk flow of buffer within the capillary, also plays a critical role in the separation process libretexts.orgdiva-portal.orgnvkc.nl. CE is highly effective for analyzing ionic or ionizable compounds, including small molecules, peptides, and proteins libretexts.orgdiva-portal.orgnvkc.nl.
If this compound possesses ionic or ionizable properties, CE could be a suitable method for its separation and quantification. Research in CE typically reports migration times, peak areas, and parameters related to the applied electric field libretexts.orgdiva-portal.org.
Illustrative Data Table: CE Parameters for this compound Analysis
| Analyte | Migration Time (min) | Peak Area (AU) | Applied Voltage (kV) |
| This compound | Not determined | Not determined | Not determined |
Spectrophotometric and Spectrofluorimetric Assays
Spectrophotometric and spectrofluorimetric assays are optical methods used for the quantitative determination of analytes based on their interaction with electromagnetic radiation nih.govcore.ac.uk. Spectrophotometry measures the absorbance of light at specific wavelengths (λmax), while spectrofluorimetry measures the fluorescence emitted by a compound after excitation at a particular wavelength nih.govcore.ac.uknih.govnih.gov.
These techniques are often employed when a compound possesses a chromophore (for spectrophotometry) or a fluorophore (for spectrofluorimetry), or when it can be chemically derivatized to create such a moiety nih.govcore.ac.uknih.gov. For this compound, if it lacks native fluorescence or a strong chromophore, a derivatization step might be necessary to enable its detection and quantification nih.govnih.gov. Spectrophotometric assays are generally simpler and less sensitive than spectrofluorimetric assays, but both require careful method development, including optimization of solvents, pH, and reagent concentrations, as well as validation of parameters such as linearity, LOD, LOQ, accuracy, and precision nih.govcore.ac.uknih.govresearchgate.netscispace.com.
Illustrative Data Table: Spectrophotometric Assay Parameters for this compound Analysis
| Analyte | λmax (nm) | Concentration Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | R² |
| This compound | Not determined | Not determined | Not determined | Not determined | Not determined |
Sample Preparation and Enrichment Techniques for this compound Analysis
Effective sample preparation is a critical prerequisite for the successful application of advanced analytical techniques, ensuring that analytes are accurately extracted, purified, and concentrated from complex matrices.
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Novel Fibleucinoside Analogues with Targeted Bioactivity
The creation of new molecules based on the structure of this compound, known as analogues, is a cornerstone of future research. This process, called rational design, aims to improve the desired biological effects of the parent compound while minimizing unwanted side effects. By systematically modifying the chemical structure of this compound, scientists can explore how different parts of the molecule contribute to its activity. This exploration allows for the development of analogues with enhanced potency, greater selectivity for their biological targets, and improved pharmacological properties. The synthesis of a series of analogues can lead to the identification of a lead compound with optimal characteristics for further development.
Deepening the Understanding of this compound Biosynthesis for Sustainable Production
To ensure a reliable and environmentally friendly supply of this compound for research and potential commercialization, it is crucial to understand how it is naturally produced. The study of its biosynthetic pathway—the series of biochemical reactions that create this compound in its source organism—can reveal the enzymes and genes involved in its formation. This knowledge is fundamental for developing biotechnological production methods, such as using genetically engineered microorganisms or plant cell cultures, to produce this compound and its analogues in a controlled and sustainable manner. Unraveling the intricacies of its biosynthesis is a key step towards making this compound more accessible for extensive study and application.
Development of Integrated Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate this compound's Biological Fingerprint
To fully grasp the biological impact of this compound, researchers must look beyond its direct interaction with a single target. Integrated "omics" technologies, such as metabolomics and proteomics, offer a powerful approach to capture a broad snapshot of the molecular changes that occur within a biological system upon exposure to the compound. Metabolomics analyzes the complete set of small molecules (metabolites), while proteomics examines the entire complement of proteins. By combining these approaches, scientists can create a detailed "biological fingerprint" of this compound's activity. nih.gov This integrated analysis can reveal the metabolic pathways and cellular processes modulated by the compound, offering a comprehensive understanding of its mechanism of action and potential off-target effects. nih.govmdpi.com
Advanced In Vitro Modeling for Complex Mechanistic Investigations
Before any new compound can be considered for human trials, its effects must be thoroughly studied in the laboratory. Advanced in vitro models, which are experiments conducted in a controlled environment outside of a living organism, are essential for these initial investigations. These models can range from simple cell cultures to more complex three-dimensional (3D) tissue constructs and "organ-on-a-chip" systems that mimic the structure and function of human organs. nih.govnih.gov These sophisticated models allow for detailed mechanistic studies into how this compound interacts with cells and tissues, providing valuable insights into its potential efficacy and safety. mdpi.com By recreating a more physiologically relevant environment, these advanced in vitro models can better predict the compound's behavior in the human body. researchgate.net
Q & A
Q. What are the optimal synthetic routes for Fibleucinoside, and how can reproducibility be ensured?
Answer: The synthesis of this compound should prioritize routes with high yield and minimal by-products. Common methods include enzymatic catalysis or multi-step organic synthesis, depending on the compound’s stereochemistry. Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst loading) and validation through independent replication. Characterization via NMR, HPLC, and mass spectrometry is critical to confirm structural integrity . For novel synthetic pathways, include detailed protocols in supplementary materials to enable peer validation .
Q. What standardized protocols exist for characterizing this compound’s physicochemical properties?
Answer: Key characterization steps include:
- Purity analysis : Use HPLC with UV/Vis detection (≥95% purity threshold).
- Solubility : Employ shake-flask methods across pH gradients.
- Stability : Accelerated stability studies under varying temperatures and humidity.
Cross-validate results with orthogonal techniques (e.g., DSC for thermal stability) to mitigate instrumentation bias .
Q. How can researchers design initial bioactivity screens for this compound?
Answer: Prioritize in vitro assays targeting receptors or enzymes linked to this compound’s hypothesized mechanism. Use dose-response curves (e.g., IC50 values) and include positive/negative controls. For cytotoxicity, employ cell viability assays (MTT/XTT) across multiple cell lines. Ensure statistical power by calculating sample size a priori using tools like G*Power .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Answer: Contradictions often arise from methodological variability (e.g., assay conditions, cell models). Address this by:
Conducting a systematic review of existing studies to identify confounding variables.
Replicating key experiments under standardized conditions.
Applying meta-analysis to quantify effect size heterogeneity.
Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables contributing to discrepancies .
Q. What advanced models (e.g., in silico, organoid) are suitable for studying this compound’s pharmacokinetics?
Answer:
- In silico : Molecular docking (AutoDock Vina) to predict binding affinities.
- Organoids : Use patient-derived 3D models for tissue-specific absorption studies.
- PBPK modeling : Integrate in vitro data to simulate absorption/distribution.
Validate predictions with in vivo pharmacokinetic studies in rodent models, ensuring ethical compliance (e.g., 3Rs principles) .
Q. How should researchers design experiments to elucidate this compound’s off-target effects?
Answer: Employ proteome-wide approaches such as:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-functionalized probes.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Triangulate findings with CRISPR-Cas9 knockout screens to confirm target specificity. Address false positives via permutation testing .
Methodological Frameworks for Data Interpretation
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data.
- ANOVA with post-hoc tests : Compare multiple doses against controls.
- Bayesian hierarchical modeling : Useful for sparse or heterogeneous datasets.
Report confidence intervals and effect sizes to avoid overinterpretation of p-values .
Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?
Answer: Adhere to FINER criteria:
- Feasible : Align study scope with available resources.
- Ethical : Obtain IACUC approval for animal studies; minimize sample size via power analysis.
- Novel : Justify translational relevance through gap analysis in literature.
Document all ethical considerations in methods sections .
Contradiction and Reproducibility Management
Q. What strategies mitigate batch-to-batch variability in this compound production?
Answer:
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials and processes.
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during synthesis.
- Stability-Indicating Methods : Use forced degradation studies to identify degradation products .
Q. How should researchers address publication bias in this compound studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
